Lercanidipine

Übersicht

Beschreibung

Lercanidipine is a calcium channel blocker medicine used to treat high blood pressure (hypertension). It helps prevent heart disease, heart attacks, and strokes . It is only available on prescription and comes as tablets . It starts to work on the day you start taking it, but it may take a couple of weeks to take full effect .

Synthesis Analysis

Lercanidipine can be synthesized by adding 1.1 eq. of 2N HCl in Et 2 O dropwise under stirring to a solution of 1 g of lercanidipine free base in 20 mL of MTBE . The precipitate formed is filtered under vacuum, rinsed with MTBE, and dried under vacuum (0.15 mmHg) at 30 0 C for 4h affording a dry powder .

Molecular Structure Analysis

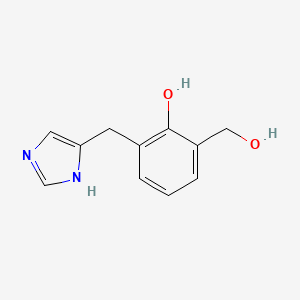

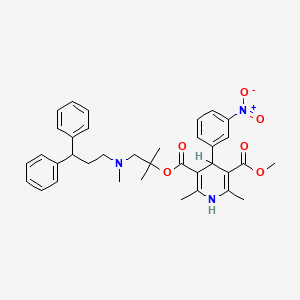

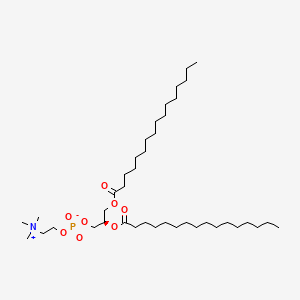

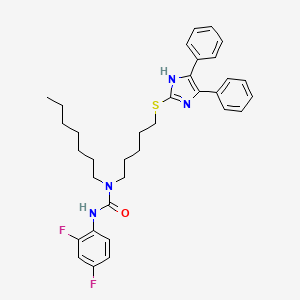

Lercanidipine is a lipophilic third-generation dihydropyridine calcium-channel blocker (DHP-CCB) characterized by high vascular selectivity and persistence in the smooth muscle cell membranes . Its molecular formula is C36H41N3O6 and its molecular weight is 611.739 g·mol −1 .

Physical And Chemical Properties Analysis

Lercanidipine is a lipophilic third-generation DHP-CCB, characterized by high vascular selectivity and persistence in the smooth muscle cell membranes . It has a molecular weight of 611.73 .

Wissenschaftliche Forschungsanwendungen

Nephroprotective Potential

Lercanidipine, a third-generation dihydropyridine (DHP) blocker of calcium channels, has been shown to have nephroprotective properties . It acts by reversibly inhibiting L-type and T-type calcium channels responsible for exerting positive renal effects . It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues .

Antihypertensive Effect

The ELderly and LErcanidipine (ELLE) study has shown that lercanidipine exhibits the best antihypertensive effect compared to lacidipine and nifedipine . Moreover, lercanidipine had the lowest incidence of adverse drug reactions (ADRs), proving it to be the most effective and safe drug among these three .

Prevention of Noise-Induced Hearing Loss

Lercanidipine’s antioxidative effect has been found to prevent noise-induced hearing loss . It significantly reduces the adverse impacts of glucose oxidase (GO) on both OC-1 cell viability and outer hair cell (OHC) survival in basal turn cochlear explants . These results are associated with increased mRNA expression of antioxidant enzyme genes (HO-1, SOD1/2, and Txnrd1), along with decreased expression of oxidase genes (COX-2, iNOS) .

Amelioration of Doxorubicin-Induced Neuroinflammation

Although the detailed information is not available in the search results, there is research indicating that Lercanidipine can ameliorate doxorubicin-induced neuroinflammation .

Wirkmechanismus

Target of Action

Lercanidipine is a calcium antagonist of the dihydropyridine group . Its primary targets are the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells .

Mode of Action

Lercanidipine interacts with its targets by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries .

Biochemical Pathways

The inhibition of calcium influx by lercanidipine affects several biochemical pathways. It has been shown to regulate the PERK/CHOP and Bax/Bcl 2/Cyt c pathways, which are involved in cell stress and apoptosis . Additionally, it enhances the levels of PI3K/AKT/HIF1-α expressions, which are involved in cell survival and angiogenesis .

Pharmacokinetics

Lercanidipine exhibits a bioavailability of approximately 10% due to the first-pass effect . It is highly protein-bound (>98%) and is mainly metabolized by the liver enzyme CYP3A4 . The elimination half-life of lercanidipine is between 8 to 10 hours, and it is excreted in the urine (50%) . These properties impact the drug’s bioavailability and duration of action.

Action Environment

The action, efficacy, and stability of lercanidipine can be influenced by various environmental factors. For instance, the presence of strong inhibitors of the liver enzyme CYP3A4 can affect its metabolism . Additionally, its lipophilicity allows for its accumulation in and slow diffusion from cell membranes, which contributes to its slower onset and longer duration of action compared to other drugs in its class .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUKAKRHYTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048327 | |

| Record name | Lercanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.56e-04 g/L | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Lercanidipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Lercanidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lercanidipine | |

CAS RN |

100427-26-7 | |

| Record name | Lercanidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100427-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lercanidipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100427267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lercanidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lercanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100427-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERCANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XTJ4R0BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Lercanidipine exerts its primary effect by binding to the dihydropyridine subunit of L-type calcium channels, predominantly located in vascular smooth muscle cells. [, , , ] This interaction effectively blocks the influx of calcium ions into these cells. [, , , , ]

A: By inhibiting calcium influx, Lercanidipine prevents smooth muscle contraction, leading to vasodilation. [, , , , ] This effect is particularly pronounced in arterial vessels, contributing to its antihypertensive action. [, , , , , ]

ANone: Lercanidipine's molecular formula is C37H48N2O6 and its molecular weight is 612.8 g/mol.

A: Although specific spectroscopic data is not detailed in the provided papers, research confirms that Lercanidipine exists as a racemic mixture of two enantiomers: (R)-Lercanidipine and (S)-Lercanidipine. [, , , , , ] The (S)-enantiomer demonstrates higher potency as a calcium channel blocker. [, , , ]

A: Studies indicate good compatibility of Lercanidipine with common pharmaceutical excipients such as surfactants, cosurfactants, and oils under stressed storage conditions. []

A: Lercanidipine degradation in solution follows a first-order reaction. [] In solid state, its degradation is influenced by temperature and moisture content. []

ANone: Lercanidipine's primary mechanism of action involves binding to calcium channels rather than exhibiting catalytic activity. As a result, information regarding its catalytic properties and applications is not available in the provided research papers.

ANone: While the provided research papers focus primarily on the pharmacological characterization of Lercanidipine, computational modeling approaches could be used to further investigate its binding interactions with calcium channels and to explore potential structure-activity relationships.

A: Research indicates that the (S)-enantiomer of Lercanidipine exhibits higher potency compared to the (R)-enantiomer in blocking L-type calcium channels. [, , , ] This highlights the significance of stereochemistry for its activity. Further research with synthesized analogs could provide more detailed insights into the structure-activity relationship.

ANone: Several approaches have been explored to enhance Lercanidipine's bioavailability, including:

- Nanonization: Formulating Lercanidipine as nanoparticles in fast-dissolving oral films and thermoresponsive nasal gels demonstrated a significant increase in relative bioavailability compared to conventional oral administration. []

- Dispersible Tablets: The development of Lercanidipine hydrochloride dispersible tablets using specific fillers, adhesives, and disintegrants has been shown to improve dissolution rate and bioavailability. []

A: Research has identified both moisture content and temperature as crucial factors affecting Lercanidipine's degradation rate in different formulations. [] Careful selection of excipients and packaging can play a significant role in enhancing its stability. []

ANone: The provided research papers primarily focus on preclinical and clinical aspects of Lercanidipine. Information regarding specific SHE regulations and compliance is not discussed in detail.

A: Lercanidipine is well absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] Its distribution is rapid and extensive, with a high degree of binding to plasma proteins. []

A: Lercanidipine is primarily eliminated through biotransformation, mainly in the liver. [] The parent drug is not detected in urine or feces. []

A: Yes, administration of Lercanidipine with high-fat meals has been shown to influence its pharmacokinetic profile. []

ANone: Researchers have utilized various in vitro models to investigate Lercanidipine's effects, including:

- Isolated Tissues: Studies using isolated rat aorta, bladder, and colon tissues have been employed to assess its calcium channel blocking activity and vasodilatory effects. [, ]

- Cell Cultures: Cultures of endothelial and vascular smooth muscle cells have been used to investigate its effects on cell proliferation, migration, and intracellular signaling pathways. [, ]

ANone: Lercanidipine's antihypertensive and cardioprotective properties have been extensively studied in animal models, including:

- Spontaneously Hypertensive Rats (SHR): This model is frequently used to evaluate antihypertensive drugs. Lercanidipine demonstrated potent and sustained BP reduction in SHR. [, , ]

- Renal Hypertensive Dogs: In this model, Lercanidipine effectively lowered BP, showing long-lasting effects compared to some other calcium channel blockers. []

- Perfused Rabbit Hearts: This model allows for assessment of cardioprotective effects. Lercanidipine demonstrated protection against ischemia-reperfusion injury. [, ]

ANone: Numerous clinical trials have investigated Lercanidipine's efficacy and safety in hypertension management:

- Monotherapy and Combination Therapy: Trials have evaluated Lercanidipine as monotherapy and in combination with other antihypertensive agents, demonstrating its efficacy in various patient populations, including those with mild to moderate hypertension, elderly patients, and diabetic patients. [, , , , , ]

- Phase IV Study: A large Phase IV study in Switzerland confirmed its effectiveness and good tolerability in a real-world setting. []

- Metabolic Effects: Clinical studies have also explored the potential metabolic benefits of Lercanidipine, particularly when combined with renin-angiotensin system blockers. []

ANone: While the provided papers primarily focus on conventional oral and transmucosal administration routes, research exploring targeted drug delivery strategies to enhance Lercanidipine's efficacy and minimize potential side effects could be beneficial.

ANone: The provided papers do not delve into specific biomarkers for predicting Lercanidipine's efficacy or monitoring treatment response. Research exploring potential biomarkers could provide valuable insights into patient selection and personalized treatment approaches.

ANone: Several analytical techniques have been used in Lercanidipine research, including:

- High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed and validated for quantifying Lercanidipine and its metabolites in various matrices, including plasma and pharmaceutical formulations. []

- Imaging Techniques: Electron microscopy (SEM, TEM) has been used to visualize the morphology and distribution of Lercanidipine nanoparticles in pharmaceutical formulations. []

ANone: The provided papers focus on the pharmaceutical and pharmacological aspects of Lercanidipine. Information regarding its environmental impact and degradation pathways is not discussed.

A: Lercanidipine is classified as a poorly water-soluble drug, which contributes to its low and variable bioavailability. []

A: Formulating Lercanidipine as nanoparticles, using specific excipients in dispersible tablets, and employing transmucosal delivery systems are among the strategies explored to enhance its dissolution and absorption. [, ]

ANone: The potential immunogenicity of Lercanidipine is not a primary focus in the provided papers. Further research could explore whether Lercanidipine elicits any significant immune responses and, if so, what strategies might be employed to mitigate potential immunogenicity.

ANone: Information regarding Lercanidipine's interactions with drug transporters is not available in the provided research papers. Investigation into potential interactions with transporters like P-glycoprotein (P-gp) would be valuable to understand its absorption, distribution, and elimination profiles comprehensively.

ANone: While the provided papers mention Lercanidipine's extensive metabolism, specific details regarding its potential to induce or inhibit drug-metabolizing enzymes are not extensively discussed. Further research is warranted to explore these aspects, especially considering potential drug-drug interactions.

ANone: The provided papers focus on characterizing Lercanidipine rather than comparing its performance with alternative calcium channel blockers or antihypertensive agents. Comparative studies assessing the efficacy, safety, cost, and environmental impact of Lercanidipine versus other treatment options would be valuable for clinicians and healthcare systems.

ANone: Specific information regarding the recycling and waste management of Lercanidipine is not a focus in the provided research papers.

ANone: The provided papers highlight the use of various research tools and resources for studying Lercanidipine, including:

- Animal Models: Well-established animal models like SHR and renal hypertensive dogs have been instrumental in understanding its efficacy and mechanism of action. [, , ]

- In Vitro Systems: Isolated tissue preparations and cell cultures have been essential for investigating its cellular and molecular effects. [, , , ]

- Analytical Techniques: Advanced analytical methods, including HPLC, play a crucial role in quantifying Lercanidipine and studying its pharmacokinetic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea](/img/structure/B1674690.png)